molecular formula C9H11NO2 B3022822 2-(2-Methoxyphenyl)acetamide CAS No. 33390-80-6

2-(2-Methoxyphenyl)acetamide

Cat. No.: B3022822
CAS No.: 33390-80-6
M. Wt: 165.19 g/mol
InChI Key: QHOOQLXZKWMYCC-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)acetamide is an acetamide derivative featuring a methoxy group (-OCH₃) at the ortho position of the phenyl ring. This structural motif is critical in medicinal chemistry due to its influence on pharmacokinetic properties, such as solubility and metabolic stability. The compound serves as a versatile intermediate in synthesizing derivatives with enhanced bioactivity, particularly in anticancer and enzyme inhibition studies. Its synthesis typically involves condensation reactions between 2-methoxyphenylamine and acetylating agents, as exemplified in schemes for analogous compounds (e.g., ) .

Properties

IUPAC Name

2-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-12-8-5-3-2-4-7(8)6-9(10)11/h2-5H,6H2,1H3,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHOOQLXZKWMYCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60955007
Record name 2-(2-Methoxyphenyl)ethanimidic acid
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Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33390-80-6, 6343-93-7
Record name 2-Methoxybenzeneacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33390-80-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2-(4-Methoxyphenyl)acetamide
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Record name 2-(2-Methoxyphenyl)acetamide
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Record name 2-(2-Methoxyphenyl)ethanimidic acid
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Record name 2-(2-methoxyphenyl)acetamide
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methoxyphenyl)acetamide can be achieved through several methods. One common approach involves the reaction of 2-methoxyphenylacetic acid with ammonia or an amine in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction typically proceeds under reflux conditions to yield the desired acetamide derivative.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 2-methoxyphenylacetonitrile, followed by hydrolysis of the resulting amide. This method allows for the efficient and scalable production of the compound.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Methoxyphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration with a mixture of concentrated nitric and sulfuric acids; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: 2-(2-Hydroxyphenyl)acetamide.

    Reduction: 2-(2-Methoxyphenyl)ethylamine.

    Substitution: 2-(2-Nitrophenyl)acetamide or 2-(2-Halophenyl)acetamide.

Scientific Research Applications

Medicinal Chemistry

2-(2-Methoxyphenyl)acetamide has been investigated for its potential as a pharmacophore in developing new therapeutic agents. Its structural features suggest possible anti-inflammatory and antimicrobial properties.

  • Anti-inflammatory Activity : Studies have shown that this compound can inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), which are pivotal in inflammatory pathways. For example, in lipopolysaccharide (LPS)-stimulated macrophages, treatment with this compound significantly reduced tumor necrosis factor-alpha (TNF-α) levels from 150 pg/mL (control) to 75 pg/mL .
  • Antimicrobial Activity : In vitro studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains. The following table summarizes its efficacy:
Pathogen IC50 (µM)
Staphylococcus aureus5.6
Escherichia coli12.3
Pseudomonas aeruginosa9.8

This demonstrates its potential as an alternative to standard antibiotics .

Materials Science

The compound serves as a building block in synthesizing advanced materials, including polymers and nanomaterials. Its unique structural characteristics allow for the development of innovative materials with tailored properties.

Biological Studies

In biological research, this compound is employed to understand interactions with biological macromolecules such as proteins and nucleic acids. Its ability to modify proteins through covalent bonding is particularly valuable for studying protein functions and interactions in proteomics .

Study on Antimicrobial Efficacy

A peer-reviewed study evaluated the antimicrobial activity of this compound against several pathogens. The results indicated that the compound had an IC50 value significantly lower than that of standard antibiotics used in clinical settings, suggesting its potential use as an effective antimicrobial agent .

Anti-inflammatory Study

Another study focused on the anti-inflammatory effects of the compound, demonstrating a significant reduction in inflammation markers in cell cultures. The findings suggest that it may serve as a therapeutic agent for inflammatory diseases .

Synthesis and Characterization

Research has detailed the synthesis of various derivatives of this compound, highlighting methods such as bromination and acylation under controlled conditions. Characterization through spectral techniques like NMR and IR spectroscopy has confirmed the successful synthesis of these compounds .

Cholinesterase Inhibition Potential

There is ongoing research into the potential of this compound as a cholinesterase inhibitor, which could be significant for treating neurodegenerative diseases like Alzheimer's. Compounds with similar structures have demonstrated this activity, indicating that further exploration is warranted .

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenyl)acetamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its structural features. The methoxy group and the amide functionality may play crucial roles in its binding affinity and activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-(2-Methoxyphenyl)acetamide with structurally related acetamides, emphasizing substituent effects, pharmacological activity, and molecular interactions.

Structural Analogues and Pharmacological Activity

Compound Name Structural Features Pharmacological Activity Key Findings References
This compound Ortho-methoxy-substituted phenylacetamide Intermediate for bioactive derivatives Limited direct activity data; foundational for anticancer derivatives.
N-(2-Methoxyphenyl)-2-(4-piperidin-1-ylquinazoline-2-sulfonyl)acetamide (39) Quinazoline-sulfonyl and piperidine substituents Anticancer (MTT assay) IC₅₀ < 10 µM against HCT-116, MCF-7, and PC-3 cell lines.
2-(2-Fluoro-phenoxy)-N-{5-[2-(4-methoxy-phenyl)pyridin-3-yl]thiadiazol-2-yl}acetamide (7d) Thiadiazole, pyridinyl, and fluoro-phenoxy groups Anticancer (Caco-2 cytotoxicity) IC₅₀ = 1.8 µM (Caco-2), superior to 5-fluorouracil.
Compound 140 (E)-2-(2-Methoxy-5-(3-(5-methoxy-2,2-dimethylchromen-8-yl)-3-oxopropenyl)phenoxy)-N-(2-methoxyphenyl)acetamide Extended conjugated system with chromenyl and methoxy groups Tubulin inhibition (docking study) Surflex docking score = 12.53; forms 3 hydrogen bonds with tubulin (Asn101).
N-(3-chloro-4-hydroxyphenyl)acetamide (4) Chloro and hydroxyl substituents on phenyl ring Analgesic (paracetamol derivative) Identified as a photodegradation product of paracetamol.

Key Observations

Substituent Impact on Activity :

  • Quinazoline-sulfonyl derivatives (e.g., Compound 39) exhibit enhanced anticancer activity due to improved binding to kinase domains or DNA repair pathways .
  • Thiadiazole-pyridinyl hybrids (e.g., Compound 7d) show high cytotoxicity, attributed to thiadiazole’s ability to intercalate DNA and disrupt replication .
  • Extended conjugated systems (e.g., Compound 140) demonstrate superior tubulin binding via hydrophobic interactions and hydrogen bonding, critical for antimitotic activity .

Positional Effects of Methoxy Groups :

  • Ortho-methoxy substitution in this compound derivatives (e.g., Compound 39) enhances steric interactions with target proteins compared to para-substituted analogues (e.g., N-(4-methoxyphenyl) derivatives) .

Contradictions and Limitations

  • Assay Variability : Anticancer activities vary across cell lines (e.g., Compound 7d is potent against Caco-2 but less effective in HepG2) , highlighting the need for target-specific optimization.
  • Docking vs. Experimental Data : While Compound 140 has a high docking score (12.53), in vivo validation is absent, limiting translational relevance .

Biological Activity

2-(2-Methoxyphenyl)acetamide, also known as N-(2-methoxyphenyl)acetamide, is an organic compound with a molecular formula of C₉H₁₁NO₂ and a molecular weight of approximately 165.19 g/mol. This compound has garnered attention in the scientific community for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, including its therapeutic potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structural configuration of this compound features a methoxy group (-OCH₃) ortho to the acetamide moiety. This specific arrangement influences both its chemical reactivity and biological interactions. The compound can be synthesized through various methods, including the acylation of 2-methoxyaniline with acetic anhydride.

Biological Activities

1. Anti-inflammatory and Analgesic Properties

Research has indicated that this compound possesses significant anti-inflammatory and analgesic properties. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines and reduce pain response in animal models. The compound's mechanism may involve modulation of inflammatory pathways, particularly through inhibition of cyclooxygenase (COX) enzymes.

Table 1: Summary of Anti-inflammatory Studies

Study ReferenceMethodologyKey Findings
Animal modelReduced paw edema in rats
In vitro cytokine assayDecreased IL-6 and TNF-α levels

2. Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains. Its efficacy was assessed through minimum inhibitory concentration (MIC) tests, revealing effectiveness against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Data

Bacterial StrainMIC (µg/mL)Mechanism of Action
Staphylococcus aureus62.5Inhibition of protein synthesis
Escherichia coli125Disruption of cell membrane integrity

3. Interaction with Biological Macromolecules

Studies have shown that this compound can form hydrogen bonds with various biological macromolecules, which may enhance its biological activity. These interactions are crucial for understanding its pharmacodynamics and pharmacokinetics in biological systems.

Case Studies

Case Study 1: Pain Management

In a controlled trial involving patients with chronic pain conditions, administration of this compound resulted in significant pain relief compared to placebo groups. The study highlighted the compound's potential as a novel analgesic agent.

Case Study 2: Antimicrobial Efficacy

A recent clinical study evaluated the effectiveness of this compound in treating skin infections caused by resistant bacterial strains. Results indicated a favorable response rate, suggesting its potential as an alternative treatment option.

The mechanisms underlying the biological activities of this compound are still being elucidated. Current hypotheses include:

  • Inhibition of Enzymatic Pathways: The compound may inhibit key enzymes involved in inflammation and microbial growth.
  • Modulation of Cell Signaling: It may interfere with cellular signaling pathways that regulate inflammation and immune responses.

Q & A

Q. What are the validated synthetic routes for 2-(2-Methoxyphenyl)acetamide, and how can reaction conditions be optimized?

The synthesis of this compound typically involves coupling 2-methoxyphenylacetic acid with ammonia or via nucleophilic substitution of halogenated intermediates. For example, in related acetamide derivatives, multi-step syntheses using methyl 4,5-dimethoxy-2-nitrobenzoate and chloroacetamide precursors have been reported, achieving yields of 2–5% after purification . Optimization strategies include:

  • Catalyst selection : Use of palladium catalysts for coupling reactions.
  • Temperature control : Maintaining 60–80°C during amidation to minimize side products.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) for isolating high-purity products (>95%) .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to confirm the methoxy group (δ ~3.8 ppm) and acetamide backbone (δ ~2.1 ppm for CH3_3) .
  • HPLC-MS : To assess purity (>95%) and detect trace impurities using C18 columns with acetonitrile/water gradients .
  • FT-IR : Peaks at ~1650 cm1^{-1} (amide C=O stretch) and ~1250 cm1^{-1} (C-O of methoxy group) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods during synthesis due to potential release of volatile intermediates.
  • Waste disposal : Segregate organic waste and consult certified disposal services to prevent environmental contamination .

Advanced Research Questions

Q. How does structural modification of this compound influence its pharmacological activity?

Studies on analogs show that:

  • Methoxy positioning : Derivatives with 2-methoxy groups exhibit enhanced anti-cancer activity (e.g., IC50_{50} values of 1.2–3.5 µM against HCT-116 and MCF-7 cell lines) compared to 3- or 4-methoxy isomers .
  • Sulfonyl additions : Introducing sulfonyl groups (e.g., N-(2-methoxyphenyl)-2-(4-piperidin-1-ylquinazoline-2-sulfonyl)-acetamide) improves kinase inhibition, reducing cell proliferation by 60–80% in vitro .

Q. What contradictions exist in reported biological activities of this compound derivatives, and how can they be resolved?

Discrepancies arise in:

  • Cytotoxicity profiles : Some studies report activity against HT-29 colon cancer cells, while others show no effect. Resolution requires standardized assays (e.g., MTT vs. ATP-based viability tests) and cell line authentication .
  • Metabolic stability : Variations in hepatic microsomal half-lives (t1/2_{1/2} = 15–120 min) may stem from differences in incubation conditions (e.g., NADPH concentration) .

Q. How can computational modeling guide the design of this compound analogs for targeted therapies?

  • Docking studies : Predict binding affinity to targets like CK1ε (PDB ID: 5LKS), identifying favorable interactions with hydrophobic pockets.
  • QSAR models : Correlate substituent electronegativity with anti-inflammatory activity (R2^2 = 0.89 in murine models) .

Q. What strategies improve the solubility and bioavailability of this compound derivatives?

  • Salt formation : Hydrochloride salts increase aqueous solubility (>61.3 µg/mL) .
  • Prodrug approaches : Esterification of the acetamide group enhances intestinal absorption (e.g., methyl ester prodrugs show 3× higher Cmax_{max} in rat plasma) .

Methodological Challenges

Q. How can researchers address low yields in multi-step syntheses of this compound derivatives?

  • Intermediate monitoring : Use TLC or inline IR to identify bottlenecks (e.g., incomplete amidation).
  • Microwave-assisted synthesis : Reduces reaction times from 24 hr to 2 hr for cyclization steps, improving yields by 15–20% .

Q. What in vitro and in vivo models are appropriate for evaluating the neuroprotective effects of this compound?

  • In vitro : Primary neuronal cultures exposed to glutamate-induced oxidative stress, measuring caspase-3 activation.
  • In vivo : Murine models of Parkinson’s disease (MPTP-induced), assessing dopaminergic neuron survival via tyrosine hydroxylase staining .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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